Cas no 41808-54-2 (3-Amino-5-isopropylisoxazole-4-carbonitrile)

3-Amino-5-isopropylisoxazole-4-carbonitrile is a heterocyclic compound featuring an isoxazole core substituted with an amino group, an isopropyl moiety, and a nitrile functionality. This structure imparts versatility as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of reactive amino and nitrile groups enables further functionalization, making it valuable for constructing complex molecular frameworks. Its isopropyl substituent enhances steric and electronic properties, influencing reactivity and selectivity in synthetic applications. The compound is typically characterized by high purity and stability under standard conditions, ensuring reliable performance in research and industrial processes. Its utility spans medicinal chemistry, material science, and specialty chemical synthesis.
3-Amino-5-isopropylisoxazole-4-carbonitrile structure
41808-54-2 structure
Product Name:3-Amino-5-isopropylisoxazole-4-carbonitrile
CAS No:41808-54-2
MF:C7H9N3O
MW:151.165860891342
CID:927393
Update Time:2025-06-07

3-Amino-5-isopropylisoxazole-4-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-Isoxazolecarbonitrile,3-amino-5-(1-methylethyl)-(9CI)
    • 3-amino-5-isopropylisoxazole-4-carbonitrile
    • 3-Amino-5-isopropylisoxazole-4-carbonitrile
    • Inchi: 1S/C7H9N3O/c1-4(2)6-5(3-8)7(9)10-11-6/h4H,1-2H3,(H2,9,10)
    • InChI Key: CHFFAKWAHBVPJG-UHFFFAOYSA-N
    • SMILES: O1C(=C(C#N)C(N)=N1)C(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 183
  • Topological Polar Surface Area: 75.8

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Additional information on 3-Amino-5-isopropylisoxazole-4-carbonitrile

Introduction to 3-Amino-5-isopropylisoxazole-4-carbonitrile (CAS No. 41808-54-2)

3-Amino-5-isopropylisoxazole-4-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 41808-54-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the isoxazole family, a class of molecules known for their diverse biological activities and utility in drug discovery. The structural framework of 3-Amino-5-isopropylisoxazole-4-carbonitrile consists of an isoxazole ring substituted with an amino group at the 3-position and an isopropyl group at the 5-position, with a nitrile group at the 4-position. Such structural features make it a promising scaffold for developing novel therapeutic agents.

The isoxazole core is a prominent pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the amino and nitrile functional groups further enhances its potential as a bioactive molecule by introducing polar interactions and reactivity that can be exploited in drug design. The isopropyl group at the 5-position not only influences the electronic properties of the molecule but also contributes to its solubility and metabolic stability, making it an attractive candidate for further pharmacological exploration.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with improved pharmacokinetic profiles and target-specific interactions. 3-Amino-5-isopropylisoxazole-4-carbonitrile has been studied as a potential lead compound in several drug discovery programs due to its unique structural attributes. Its molecular structure allows for modifications at multiple positions, enabling chemists to fine-tune its biological activity through structure-activity relationship (SAR) studies. This flexibility has made it a valuable starting point for synthesizing derivatives with enhanced efficacy and reduced toxicity.

One of the most compelling aspects of 3-Amino-5-isopropylisoxazole-4-carbonitrile is its reported activity against various disease-causing pathogens. Preclinical studies have demonstrated its efficacy against certain bacterial strains, suggesting its potential as an antimicrobial agent. Additionally, preliminary investigations have indicated that this compound may exhibit inhibitory effects on specific enzymes involved in cancer cell proliferation. These findings have prompted further research into its mechanisms of action and potential therapeutic applications.

The synthesis of 3-Amino-5-isopropylisoxazole-4-carbonitrile involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations such as nitrile formation and substitution at the 3- and 5-positions. Advanced synthetic techniques, such as catalytic hydrogenation and transition-metal-catalyzed cross-coupling reactions, have been employed to improve reaction efficiency and selectivity. These synthetic methodologies are critical for producing sufficient quantities of the compound for both preclinical studies and industrial applications.

The pharmacological evaluation of 3-Amino-5-isopropylisoxazole-4-carbonitrile has revealed several interesting properties that make it a promising candidate for drug development. In vitro assays have shown that this compound interacts with specific biological targets, modulating pathways relevant to disease progression. For instance, its ability to inhibit certain kinases has been linked to its antitumor effects, while its interaction with bacterial enzymes suggests a mechanism for its antimicrobial activity. These interactions are being further investigated to understand their molecular basis and to identify potential off-target effects that could influence its clinical utility.

Recent advancements in computational chemistry have accelerated the process of identifying promising drug candidates like 3-Amino-5-isopropylisoxazole-4-carbonitrile. Molecular docking simulations and virtual screening techniques have been used to predict how this compound binds to biological targets, providing insights into its mechanism of action. These computational approaches complement traditional experimental methods by allowing researchers to rapidly assess large libraries of compounds for their potential bioactivity. As a result, the development pipeline for 3-Amino-5-isopropylisoxazole-4-carbonitrile has been significantly expedited.

The safety profile of 3-Amino-5-isopropylisoxazole-4-carbonitrile is another critical consideration in its development as a therapeutic agent. Preclinical toxicology studies have been conducted to evaluate its acute and chronic toxicity levels, as well as its potential for causing adverse effects when administered orally or intravenously. These studies provide essential data for determining safe dosage ranges and identifying any safety concerns that need to be addressed before human clinical trials can begin. The results from these studies are crucial for ensuring that the compound progresses through the drug development pipeline in a responsible manner.

The future prospects for 3-Amino-5-isopropylisoxazole-4-carbonitrile are promising, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive further innovation in this area, leading to the development of novel derivatives with improved efficacy and safety profiles. As our understanding of disease mechanisms continues to evolve, compounds like 3-Amino-5-isopropylisoxazole-4-carbonitrile will play an increasingly important role in addressing unmet medical needs.

In conclusion, 3-Amino-5-isopropylisoxazole-4-carbonitrile (CAS No. 41808-54-2) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its potential as a lead compound in drug discovery underscores the importance of heterocyclic compounds in modern medicine. With continued research and development efforts focused on optimizing its pharmacological properties, this compound holds great promise for improving human health outcomes in various diseases.

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